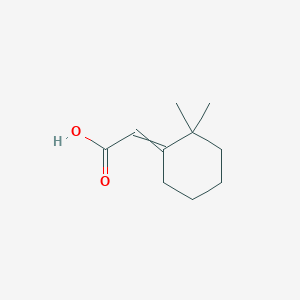

2-(2,2-dimethylcyclohexylidene)acetic acid

Description

2-(2,2-Dimethylcyclohexylidene)acetic acid (IUPAC name: 2-[(1E)-2,2-dimethylcyclohexylidene]acetic acid) is a carboxylic acid derivative featuring a cyclohexylidene ring substituted with two methyl groups at the 2-position and an acetic acid moiety. Its molecular formula is C₁₀H₁₆O₂ (average molecular weight: 168.24 g/mol), with a mono-isotopic mass of 168.11559 Da . The compound’s structure includes a conjugated double bond between the cyclohexane ring and the acetic acid group, which influences its chemical reactivity and physical properties.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-(2,2-dimethylcyclohexylidene)acetic acid |

InChI |

InChI=1S/C10H16O2/c1-10(2)6-4-3-5-8(10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

FMJBVPOPDWEZMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1=CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylcyclohexylidene)acetic acid typically involves the following steps:

Formation of the Cyclohexylidene Ring: The starting material, 2,2-dimethylcyclohexanone, undergoes a condensation reaction with ethyl acetate in the presence of a base such as sodium ethoxide. This results in the formation of the cyclohexylidene ring.

Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield 2-(2,2-dimethylcyclohexylidene)acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylcyclohexylidene)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-(2,2-Dimethylcyclohexylidene)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylcyclohexylidene)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Variations in Dimethyl Substitution

The position of dimethyl substitution on the cyclohexylidene ring significantly impacts chemical behavior and biological activity. Key analogs include:

Key Observations :

- 3,3-Dimethyl isomer: Found in beetle pheromones, indicating biological relevance. Its (E)-isomer acts as a minor pheromone component in Sternechus subsignatus .

- 4,4-Dimethyl isomer : Synthetically accessible; computational studies predict distinct physicochemical properties (e.g., CCS) due to steric effects .

Functional Group Derivatives

Derivatives of cyclohexylideneacetic acids with alternative functional groups highlight differences in volatility and bioactivity:

Key Observations :

Stereochemical Considerations

Stereochemistry (E/Z isomerism) profoundly influences biological activity in related compounds:

- In Polygraphus subopacus, the (Z)-isomer of 2-(3,3-dimethylcyclohexylidene)ethanol is bioactive, while the (E)-isomer is inactive .

- Computational modeling (e.g., CCS predictions) could clarify isomer-specific properties .

Biological Activity

2-(2,2-Dimethylcyclohexylidene)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and its applications in various scientific fields.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a cyclohexylidene moiety attached to an acetic acid group. This configuration contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that 2-(2,2-dimethylcyclohexylidene)acetic acid exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness in inhibiting the growth of certain fungi and bacteria. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

The precise mechanism of action for 2-(2,2-dimethylcyclohexylidene)acetic acid is still under investigation. However, it is believed to interact with various molecular targets, potentially acting as an enzyme inhibitor or modulating signaling pathways related to inflammation and pain management.

Case Studies

- Antifungal Activity : A study evaluated the antifungal potential of essential oils, including 2-(2,2-dimethylcyclohexylidene)acetic acid, against Colletotrichum nymphaeae, a pathogen affecting strawberries. The results indicated significant inhibition of fungal growth when treated with this compound .

- Inflammation Models : In animal models of inflammation, the administration of 2-(2,2-dimethylcyclohexylidene)acetic acid resulted in reduced swelling and pain responses compared to control groups, supporting its role as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of 2-(2,2-dimethylcyclohexylidene)acetic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(2,2-Dimethylcyclohexylidene)acetic acid | Acetic Acid Derivative | Antimicrobial, Anti-inflammatory |

| 2-(2,2-Dimethylcyclohexylidene)propanoic acid | Propanoic Acid Derivative | Limited antimicrobial activity |

| 2-(2,2-Dimethylcyclohexylidene)butanoic acid | Butanoic Acid Derivative | Similar anti-inflammatory effects but less potent |

Applications in Research and Industry

The potential applications of 2-(2,2-dimethylcyclohexylidene)acetic acid extend beyond laboratory research:

- Pharmaceutical Development : Its properties make it a candidate for developing new anti-inflammatory drugs.

- Agricultural Use : Due to its antimicrobial properties, it may be utilized in agricultural settings as a natural fungicide.

- Chemical Synthesis : Acts as a valuable intermediate in organic synthesis for creating more complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.